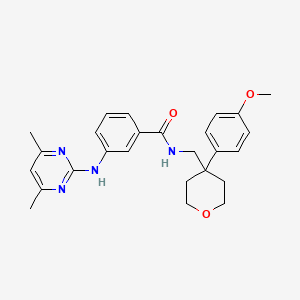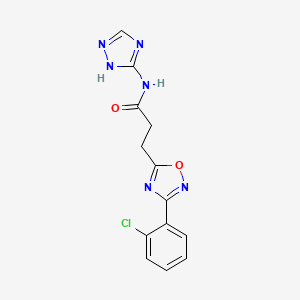![molecular formula C19H19ClN4O5S B11002434 Ethyl [2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11002434.png)
Ethyl [2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound with a unique structure that includes a chlorobenzyl group, an imidazolidinyl ring, and a thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. The process begins with the preparation of the imidazolidinyl intermediate, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the thiazolyl ring and the esterification to produce the ethyl acetate derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-[2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL [ (2-chlorobenzyl) (formyl)amino]acetate
- ETHYL (2-chlorophenyl) (phenoxy)acetate
- ETHYL [formyl (1-phenylethyl)amino]acetate
Uniqueness
ETHYL 2-[2-({2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19ClN4O5S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19ClN4O5S/c1-2-29-16(26)7-12-10-30-18(21-12)23-15(25)8-14-17(27)24(19(28)22-14)9-11-5-3-4-6-13(11)20/h3-6,10,14H,2,7-9H2,1H3,(H,22,28)(H,21,23,25) |
InChI Key |
BOVQDKJUKOTHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11002353.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11002359.png)

![ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002369.png)
![4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11002380.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11002383.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-fluorobenzamide](/img/structure/B11002385.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(pyridin-2-yl)acetamide](/img/structure/B11002403.png)
![2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11002415.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11002421.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11002426.png)
![N-cyclooctyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11002430.png)
